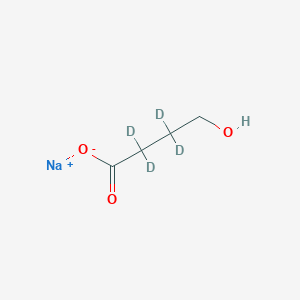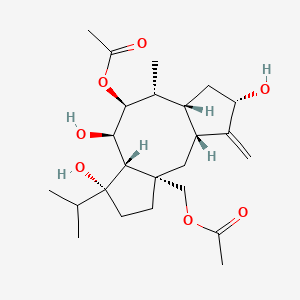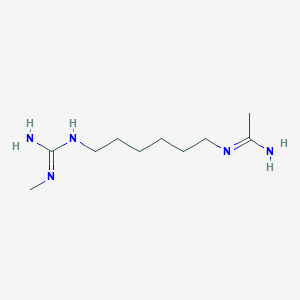
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one, also known as BMTE, is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a drug candidate. BMTE is a member of the thiochromanone family and has a characteristic thiochromanone scaffold, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one is not fully understood. However, it is believed that 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one exerts its pharmacological effects by interacting with various cellular targets. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. Additionally, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been reported to exhibit various biochemical and physiological effects. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been reported to exhibit anti-bacterial activity by disrupting bacterial cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has several advantages for lab experiments. It is easy to synthesize and purify, making it a suitable candidate for further research. Additionally, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one exhibits potent pharmacological activity against various targets, making it a promising drug candidate. However, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain applications. Furthermore, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one research. One potential area of research is the development of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one derivatives with improved pharmacokinetic properties. Additionally, the mechanism of action of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one should be further elucidated to better understand its pharmacological effects. Furthermore, the potential of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one as a drug candidate for various diseases, such as cancer and inflammation, should be explored in more detail. Finally, the development of novel drug delivery systems for 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one may improve its solubility and bioavailability, making it a more suitable candidate for clinical use.
Conclusion:
In conclusion, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one is a promising compound that has gained significant attention in scientific research due to its potential as a drug candidate. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one exhibits potent pharmacological activity against various targets, including cancer cells, pro-inflammatory cytokines, and bacterial strains. However, further research is needed to fully understand the mechanism of action and pharmacokinetic properties of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one. Overall, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has significant potential as a drug candidate for various diseases, and its development should be further explored in future research.
Méthodes De Synthèse
The synthesis method of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one involves the reaction of 2-acetylthiophene with benzaldehyde in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the thiochromanone scaffold. The final step involves the introduction of a methylthio group at the 5th position of the thiophene ring. The synthesis of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Applications De Recherche Scientifique
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been studied extensively for its potential as a drug candidate. It has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been reported to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one also exhibits anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
(2E)-2-benzylidene-5-methylsulfanylthiophen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS2/c1-14-12-8-10(13)11(15-12)7-9-5-3-2-4-6-9/h2-8H,1H3/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFAGGXMBJSCHU-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=O)C(=CC2=CC=CC=C2)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC(=O)/C(=C\C2=CC=CC=C2)/S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B1141539.png)


![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)

![Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1141556.png)
